Paederosidic acid methyl ester

Descripción

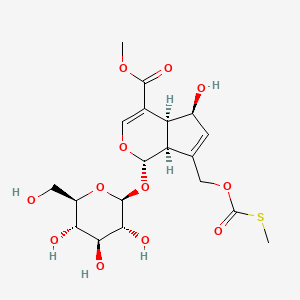

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (1S,4aS,5S,7aS)-5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12S/c1-27-16(25)8-6-28-17(31-18-15(24)14(23)13(22)10(4-20)30-18)11-7(3-9(21)12(8)11)5-29-19(26)32-2/h3,6,9-15,17-18,20-24H,4-5H2,1-2H3/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDNZIPLLDTLQK-DILZHRMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1C(C=C2COC(=O)SC)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1[C@H](C=C2COC(=O)SC)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122413-01-8 | |

| Record name | Paederosidic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122413018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Technical Guide to Paederia scandens as a Premier Source of Paederosidic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Paederia scandens as a significant natural source of Paederosidic acid methyl ester (PAME). It details the phytochemical landscape of the plant, methodologies for extraction and isolation of PAME, and its pharmacological significance, supported by quantitative data and procedural diagrams.

Introduction to Paederia scandens

Paederia scandens (Lour.) Merr., a perennial climbing plant belonging to the Rubiaceae family, has a long history of use in traditional folk medicine across Asia, particularly in China, Japan, and Vietnam.[1][2] It is traditionally used to treat a variety of ailments, including pain, inflammation, rheumatism, jaundice, and dysentery.[1][3] Phytochemical investigations have revealed that P. scandens is a rich reservoir of bioactive compounds, most notably iridoid glycosides, flavonoids, and volatile oils.[1][4][5] Among its rich chemical constituents, the sulfur-containing iridoid glucoside, Paederosidic acid methyl ester, has been identified as a key pharmacologically active compound.[6][7]

Phytochemical Profile of Paederia scandens

The chemical composition of P. scandens is diverse, with numerous compounds isolated and identified. The primary class of interest for this guide, the iridoid glycosides, includes several structurally related molecules.

Table 1: Key Iridoid Glycosides Identified in Paederia scandens

| Compound Name | Plant Part(s) Found | Reference(s) |

| Paederosidic acid methyl ester | Aerial parts, Stems, Whole plant | [4][7][8] |

| Paederosidic acid | Leaves, Stems, Whole plant | [4][7][8] |

| Paederoside | Leaves, Stems, Whole plant | [4][7][8] |

| Asperuloside | Leaves, Stems, Roots | [4] |

| Scandoside | Leaves, Stems | |

| Deacetylasperulosidic acid methyl ester | Stems, Aerial parts | [4][6] |

| 6′-O-E-feruloylmonotropein | Aerial parts | [4][8] |

Other significant compounds present in P. scandens include flavonoids, phenolic acids, and volatile oils, which may contribute synergistically to the plant's overall therapeutic effects.[4][6]

Paederosidic Acid Methyl Ester (PAME): A Profile

Paederosidic acid methyl ester is a sulfur-containing iridoid glycoside that has garnered significant scientific interest. Its biological activities are a cornerstone of the medicinal properties attributed to P. scandens.

Known Pharmacological Activities:

-

Antinociceptive (Analgesic): PAME has demonstrated significant activity in reducing both chemical and thermal nociception.[4]

-

Anti-inflammatory: Iridoid glycosides from P. scandens, including PAME, are known to possess anti-inflammatory properties.[5]

-

Antidiarrheal: The n-butanol fraction of P. scandens, which is rich in PAME, has been shown to have antidiarrheal effects, potentially through the regulation of the PI3K/Akt/NF-κB signaling pathway.[8]

Extraction and Isolation Protocols for Paederosidic Acid Methyl Ester

The extraction and purification of PAME from P. scandens is a multi-step process involving solvent extraction, fractionation, and chromatography.

The following diagram illustrates a typical workflow for the isolation of PAME from P. scandens.

Caption: General workflow for PAME isolation.

Protocol 1: Solvent Extraction and Fractionation This protocol is synthesized from methodologies described for isolating iridoid glycosides from P. scandens.[7][9]

-

Plant Material Preparation: The aerial parts of P. scandens are collected, dried, and ground into a coarse powder.[9]

-

Initial Extraction: The powdered plant material (e.g., 2.1 kg) is soaked overnight in a solvent such as 80% aqueous acetone or methanol (B129727) at room temperature.[9] This process is typically repeated three times to ensure exhaustive extraction.

-

Solvent Evaporation: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. The n-butanol fraction is often enriched with iridoid glycosides, including PAME.[8][9]

-

Drying: The resulting n-butanol fraction is evaporated to dryness to yield the enriched extract for further purification.

Protocol 2: Chromatographic Purification This protocol is based on common techniques used for the purification of natural products.[7][9]

-

Silica (B1680970) Gel Column Chromatography: The dried n-butanol fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of chloroform (B151607) and methanol, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions identified as containing PAME are pooled and further purified using a Sephadex LH-20 column, eluting with methanol, to remove pigments and other impurities.[7]

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a reversed-phase column (e.g., C18).[9] An isocratic or gradient mobile phase, such as methanol and water, is used to isolate PAME as a pure compound.[9]

While specific yield percentages for PAME are not always reported, the efficiency of extraction methods can be compared. Ultrasonic-assisted extraction (UAE) coupled with deep eutectic solvents (DES) has been shown to be a highly efficient method for extracting polyphenolic compounds from P. scandens and may be applicable for enhancing the yield of iridoid glycosides.[10][11] A Korean patent also describes a high-yield extraction method for paederosidic acid using microbubbles generated by ultrasound, suggesting sonication is a key technology for improving yields.[12]

Table 2: Comparison of Extraction Techniques for P. scandens Constituents

| Extraction Method | Solvent System | Target Compounds | Key Advantages | Reference(s) |

| Maceration/Soaking | Methanol, Ethanol, Acetone | General Phytochemicals | Simple, low-cost setup | [4][9] |

| Ultrasonic-Assisted Extraction (UAE) | Deep Eutectic Solvents (DES) | Polyphenols | High efficiency, green method | [10][11] |

| Microbubble Extraction (Ultrasound) | Water, Ethanol | Paederosidic acid | High yield | [12] |

Pharmacological Signaling Pathways

Research into the antidiarrheal properties of the n-butanol fraction of P. scandens (PSNB), which contains PAME, points to the involvement of the PI3K/Akt/NF-κB signaling pathway.[8] This pathway is crucial in regulating inflammation. The components of PSNB may exert their effect by inhibiting pro-inflammatory factors through the downregulation of this pathway.[8]

References

- 1. A phytochemical, pharmacological and clinical profile of Paederia foetida and P. scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Progress on research and development of Paederia scandens as a natural medicine | Semantic Scholar [semanticscholar.org]

- 3. medicinal herbs: PAEDERIA SCANDENS [naturalmedicinalherbs.net]

- 4. researchgate.net [researchgate.net]

- 5. 166.62.7.99 [166.62.7.99]

- 6. researchgate.net [researchgate.net]

- 7. [Studies on chemical constituents of Paederia scandense] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination and Mechanism of Antidiarrheal Chemical Constituents of Paederia scandens Determined by HPLC-ESI-MS Integrated with Network Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. Ultrasonic-assisted extraction of polyphenolic compounds from Paederia scandens (Lour.) Merr. Using deep eutectic solvent: optimization, identification, and comparison with traditional methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. KR102341631B1 - High-yield extraction method of paederosidic acid from Paederia scandens with microbubbles and cosmetic composition for improving skin barrier or moisturizing with paederosidic acid - Google Patents [patents.google.com]

Iridoid Glycosides from Paederia Species: A Technical Guide for Researchers

An In-depth Examination of the Phytochemistry, Bioactivity, and Therapeutic Potential of Iridoid Glycosides from the Genus Paederia

For Researchers, Scientists, and Drug Development Professionals

The genus Paederia, notably Paederia scandens and Paederia foetida, has a rich history in traditional medicine for treating a variety of ailments, including inflammation, pain, diarrhea, and arthritis.[1] Modern phytochemical investigations have identified iridoid glycosides as a major class of bioactive constituents responsible for many of the therapeutic properties of these plants.[1][2] This technical guide provides a comprehensive overview of the iridoid glycosides isolated from Paederia species, their quantitative distribution, detailed experimental protocols for their study, and insights into their mechanisms of action.

Quantitative Analysis of Iridoid Glycosides in Paederia Species

A diverse array of iridoid glycosides has been isolated and identified from various parts of Paederia plants. These compounds exhibit significant structural diversity, including the presence of sulfur-containing moieties, which are relatively rare in nature.[3] The quantitative presence of these compounds can vary based on the plant part, geographical location, and extraction methodology.

| Iridoid Glycoside | Paederia Species | Plant Part | Reported Bioactivity | Reference |

| Paederoside | P. scandens, P. foetida, P. pertomentosa | Roots, Stems, Aerial Parts | Anti-inflammatory, Anticancer, Urate-lowering | [3][4][5][6] |

| Paederosidic acid | P. scandens, P. foetida, P. pertomentosa | Roots, Stems, Aerial Parts | Anti-inflammatory, Anticancer, Anticonvulsant, Urate-lowering | [4][6][7] |

| Asperuloside | P. scandens, P. foetida | Roots, Leaves | Anti-inflammatory | [4][5] |

| Scandoside | P. scandens, P. foetida | Roots, Leaves | Growth inhibition | [5][8] |

| Paefoetine A | P. foetida | Leaves | Antinociceptive (ED₅₀ = 49.2 μmol/kg) | [9][10] |

| Paefoetine B | P. foetida | Leaves | - | [9][10] |

| 6'-O-trans-caffeoyl-(4S,6R)-3,4-dihydro-2'-O-3α-paederoside | P. foetida | Aerial Parts | Antinociceptive (ID₅₀ = 53.4 μmol/kg) | [11] |

| Paescanoside A | P. scandens | Aerial Parts | - | [3] |

| Geniposide | P. scandens | Roots | Anti-inflammatory, Neuroprotective, Hepatoprotective | [4] |

| Deacetyl asperulosidic acid methyl ester | P. scandens, P. pertomentosa | Aerial Parts | - | [6][12] |

Experimental Protocols

The isolation and characterization of iridoid glycosides from Paederia species involve a series of systematic extraction and analytical techniques.

Extraction and Isolation

A general workflow for the extraction and isolation of iridoid glycosides from Paederia species is outlined below. This process typically begins with the air-drying and powdering of the plant material, followed by solvent extraction and chromatographic separation.

References

- 1. A phytochemical, pharmacological and clinical profile of Paederia foetida and P. scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. [Chemical constituents of Paederia pertomentosa] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Isolation of Iridoid Glucosides from Paederia scandens and Assay of Biological Activities. | Semantic Scholar [semanticscholar.org]

- 9. Iridoid glycosides from the leaves of Paederia foetida and their antinociceptive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Antinociceptive iridoid glycosides from the aerial parts of Paederia foetida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Biosynthesis of Paederosidic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biosynthetic pathway of paederosidic acid methyl ester, a sulfur-containing iridoid glycoside found in plants such as Paederia scandens. The guide details the enzymatic steps from the primary precursor, geranyl pyrophosphate, to the final product, integrating current research findings. It includes quantitative data on key enzymes, detailed experimental protocols for pathway elucidation, and visual diagrams of the biosynthetic and experimental workflows.

Introduction to Paederosidic Acid Methyl Ester

Iridoids are a large class of monoterpenoids characterized by a cyclopentanopyran ring system. They play significant roles in plant defense and serve as precursors to complex, pharmacologically important alkaloids.[1] Paederosidic acid methyl ester is a notable iridoid due to its unique sulfur-containing structure. Found in plants of the Paederia genus, this compound and its derivatives have been investigated for various biological activities.[2][3] Understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents.

The biosynthesis of paederosidic acid methyl ester can be divided into two major stages: the formation of the core iridoid skeleton, which is a well-characterized pathway, and the subsequent, less understood tailoring steps involving oxidation, glycosylation, sulfur incorporation, and methylation that lead to the final product.

The Biosynthetic Pathway

The pathway begins with the universal monoterpene precursor, geranyl pyrophosphate (GPP), derived from the methylerythritol phosphate (B84403) (MEP) pathway in plastids.[4]

Stage 1: Formation of the Core Iridoid Skeleton

The initial steps leading to the formation of the central iridoid precursor, nepetalactol, are common to the biosynthesis of many iridoids in various plant species.[5]

-

Geraniol (B1671447) Formation: Geranyl pyrophosphate (GPP) is hydrolyzed to geraniol. This reaction is catalyzed by Geraniol Synthase (GES) .[6]

-

Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position to form 8-hydroxygeraniol. This step is catalyzed by Geraniol 8-hydroxylase (G8H) , a cytochrome P450 monooxygenase (CYP76B6 in Catharanthus roseus).[7][8]

-

Oxidation of 8-hydroxygeraniol: The alcohol group of 8-hydroxygeraniol is oxidized to an aldehyde, yielding 8-oxogeranial. This reaction is catalyzed by the NADP+-dependent oxidoreductase, 8-hydroxygeraniol oxidase (8HGO) .[9]

-

Reductive Cyclization: 8-oxogeranial is reductively cyclized to form the iridoid skeleton. This crucial step is catalyzed by Iridoid Synthase (ISY) , which converts 8-oxogeranial into a reactive enol intermediate that then cyclizes to form nepetalactol and its open-chain isomer, iridodial (B1216469).[9]

Stage 2: Proposed Pathway to Paederosidic Acid Methyl Ester in Paederia scandens

The later steps of the pathway are not as well-characterized and are based on a proposed biosynthetic route in Paederia scandens.[10] This proposed pathway suggests that iridodial is a key intermediate that undergoes a series of modifications.

-

Oxidation and Glycosylation to Deacetylasperuloside: Iridodial is believed to undergo further oxidation and subsequent glycosylation to form deacetylasperuloside. The specific enzymes for these steps in Paederia have not yet been fully characterized. However, the biosynthesis of a similar iridoid, loganin, involves oxidation of the iridoid skeleton followed by glycosylation catalyzed by a UDP-glycosyltransferase (UGT) .[11][12]

-

Formation of Paederosidic Acid: A key step is the incorporation of a sulfur-containing group. It is hypothesized that deacetylasperuloside reacts with an activated sulfur donor to form paederosidic acid. The enzymatic mechanism and the sulfur-donating molecule in this reaction are still under investigation, but cysteine is a common sulfur donor in the biosynthesis of sulfur-containing natural products in plants.[10][13][14]

-

Methylation to Paederosidic Acid Methyl Ester: The final step is the methylation of the carboxylic acid group of paederosidic acid to form paederosidic acid methyl ester. This reaction is likely catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase .[1]

Biosynthetic Pathway Diagram

Caption: Biosynthesis of Paederosidic Acid Methyl Ester.

Quantitative Data

The efficiency of the biosynthetic pathway is determined by the kinetic properties of its enzymes. The following table summarizes available quantitative data for the key enzymes in the early stages of iridoid biosynthesis. Data for the later, proposed enzymes in the Paederia pathway are not yet available.

| Enzyme | Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Reference(s) |

| Geraniol Synthase (GES) | Ocimum basilicum | Geranyl Diphosphate | 21 | 0.8 | 8.5 | [15] |

| Catharanthus roseus | Geranyl Diphosphate | 58.5 | N/A | N/A | [6] | |

| Geraniol 8-hydroxylase (G8H) | Catharanthus roseus | Geraniol | 15.81 | 0.131 (min⁻¹) | N/A | [7] |

| Iridoid Synthase (ISY) | Olea europaea | 8-oxogeranial | 1.8 ± 0.2 | 1.1 ± 0.02 | 7.0 | [16] |

N/A: Not Available

Experimental Protocols

The elucidation of the paederosidic acid methyl ester biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. This section provides detailed methodologies for key experiments.

Heterologous Expression and Purification of Biosynthetic Enzymes

To characterize the function of individual enzymes, they are often produced in heterologous systems like E. coli.[17]

Protocol for Heterologous Expression in E. coli

-

Gene Cloning: The full-length coding sequence of the target enzyme (e.g., GES, ISY) is amplified from plant cDNA and cloned into an E. coli expression vector (e.g., pET series) containing a purification tag (e.g., 6x-His tag).

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Protein Expression:

-

Grow a starter culture of the transformed E. coli overnight in LB medium with the appropriate antibiotic.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to promote proper protein folding.

-

-

Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Verify the purity and size of the protein using SDS-PAGE.

-

Caption: Workflow for heterologous expression and purification.

Enzyme Assays

Enzyme assays are essential for confirming the function and determining the kinetic properties of the purified enzymes.

Spectrophotometric Assay for Iridoid Synthase (ISY)

This assay measures the consumption of the cofactor NADPH, which can be monitored by the decrease in absorbance at 340 nm.[16]

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing 50 µM NADPH, 200 mM MOPS buffer (pH 7.0), and 100 mM NaCl.

-

Enzyme Addition: Add a known amount of the purified ISY enzyme to the reaction mixture.

-

Reaction Initiation: Initiate the reaction by adding the substrate, 8-oxogeranial (typically 1-100 µM for kinetic analysis).

-

Monitoring: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is proportional to the enzyme activity.

Product Identification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate and identify the volatile products of the enzyme reactions.

GC-MS Protocol for Iridoid Analysis

-

Enzyme Reaction: Perform the enzyme assay as described above. For product identification, allow the reaction to proceed for a longer duration (e.g., 1-2 hours).

-

Extraction: Stop the reaction and extract the products by adding an equal volume of an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Vortex vigorously and centrifuge to separate the phases.

-

Sample Preparation: Carefully transfer the organic layer to a new vial and dry it over anhydrous sodium sulfate. Concentrate the sample under a gentle stream of nitrogen if necessary.

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

-

GC Column: Use a suitable capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[18]

-

Temperature Program: Start at an initial temperature (e.g., 50°C), hold for a few minutes, then ramp the temperature at a specific rate (e.g., 10°C/min) to a final temperature (e.g., 320°C).[19]

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode.

-

-

Data Analysis: Identify the products by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST).[5][8]

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of the biosynthetic genes in different plant tissues or under various experimental conditions.[9][20]

qRT-PCR Protocol

-

RNA Extraction: Isolate total RNA from the plant tissue of interest using a suitable kit or method. Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for the target biosynthetic genes and a stable reference (housekeeping) gene.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and the gene-specific primers.

-

Data Analysis: Perform the reaction in a real-time PCR cycler. Calculate the relative expression level of the target genes using the 2-ΔΔCt method, normalized to the expression of the reference gene.[20]

Caption: Workflow for qRT-PCR analysis.

Conclusion and Future Perspectives

The biosynthesis of paederosidic acid methyl ester begins with the well-established iridoid pathway, leading to the formation of the core nepetalactol/iridodial skeleton. While the subsequent steps involving oxidation, glycosylation, sulfur incorporation, and methylation have been proposed based on phytochemical evidence from Paederia scandens, the specific enzymes catalyzing these transformations remain to be identified and characterized.

Future research should focus on:

-

Enzyme Discovery: Utilizing transcriptomic and genomic data from Paederia scandens to identify candidate genes for the proposed oxidases, UDP-glycosyltransferases, sulfur-incorporating enzymes, and methyltransferases.

-

Functional Characterization: Expressing these candidate enzymes heterologously and performing in vitro assays to confirm their function and determine their kinetic parameters.

-

Metabolic Engineering: Reconstructing the complete biosynthetic pathway in a heterologous host, such as yeast or a model plant, to enable sustainable production of paederosidic acid methyl ester and its derivatives for pharmacological evaluation.

The elucidation of the complete biosynthetic pathway will not only provide fundamental insights into the metabolic diversity of plants but also pave the way for the biotechnological production of this unique sulfur-containing iridoid.

References

- 1. Loganin - Wikipedia [en.wikipedia.org]

- 2. Paederoside, an active metabolite of Paederia scandens, alleviates osteoporosis by modulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. benchchem.com [benchchem.com]

- 5. Identification of iridoid synthases from Nepeta species: Iridoid cyclization does not determine nepetalactone stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. uniprot.org [uniprot.org]

- 8. Metabolic alteration of Catharanthus roseus cell suspension cultures overexpressing geraniol synthase in the plastids or cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo characterization of key iridoid biosynthesis pathway genes in catnip (Nepeta cataria) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Metabolite Diversity in Alkaloid Biosynthesis: A Multilane (Diastereomer) Highway for Camptothecin Synthesis in Camptotheca acuminata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Many Facets of Sulfur Incorporation in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Identification and Characterization of the Iridoid Synthase Involved in Oleuropein Biosynthesis in Olive (Olea europaea) Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heterologous protein expression in E. coli [protocols.io]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

An In-depth Technical Guide to Paederosidic Acid Methyl Ester: Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paederosidic acid methyl ester is a sulfur-containing iridoid glycoside that has garnered significant interest within the scientific community due to its notable biological activities, particularly its antinociceptive properties. Isolated from plants of the Paederia genus, such as Paederia scandens, this natural product presents a complex chemical architecture and intriguing pharmacological profile, making it a subject of ongoing research for potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological functions of Paederosidic acid methyl ester, along with detailed experimental protocols for its isolation and analysis.

Chemical Structure and Stereochemistry

Paederosidic acid methyl ester possesses a complex heterocyclic structure characteristic of iridoid glycosides. Its chemical formula is C19H26O12S, with a molecular weight of approximately 478.47 g/mol .[1] The core of the molecule consists of a cyclopentanopyran ring system, which is typical for iridoids. This core is substituted with a glucose moiety, a methyl ester group, and a sulfur-containing side chain.

The stereochemistry of Paederosidic acid methyl ester is intricate, with multiple chiral centers. The absolute configuration, as determined by spectroscopic analysis and comparison with related known compounds, is crucial for its biological activity. While a definitive X-ray crystal structure is not publicly available, the stereochemical assignments have been deduced from detailed NMR studies and chemical correlations. The IUPAC name, which specifies the stereochemistry at each chiral center, provides a formal description of its three-dimensional arrangement.

Table 1: Physicochemical Properties of Paederosidic Acid Methyl Ester

| Property | Value | Reference |

| CAS Number | 122413-01-8 | [1] |

| Molecular Formula | C19H26O12S | [1] |

| Molecular Weight | 478.47 g/mol | [1] |

| Appearance | Powder | |

| Solubility | Soluble in methanol (B129727) and water | [1] |

| Storage | 2-8°C | [1] |

Spectroscopic Data

Table 2: 13C NMR Chemical Shifts for Paederosidic Acid (in CD3OD)

| Carbon Atom | Chemical Shift (ppm) |

| Data for Paederosidic acid, not the methyl ester. Specific assignments for each carbon are not available in the provided search results. | A reference to a database containing the 13C NMR spectrum of Paederosidic acid is available.[2] |

Note: The detailed 1H and 13C NMR assignments for Paederosidic acid methyl ester are essential for unambiguous structure confirmation and would be a valuable addition to this guide upon their publication.

Experimental Protocols

Isolation of Paederosidic Acid Methyl Ester from Paederia scandens

The following protocol is a detailed methodology for the isolation of Paederosidic acid methyl ester from the whole plant of Paederia scandens.

Experimental Workflow for Isolation

Caption: Workflow for the isolation of Paederosidic acid methyl ester.

Methodology:

-

Plant Material and Extraction: Dried and powdered whole plant material of Paederia scandens is subjected to extraction with 80% ethanol using a Soxhlet apparatus.

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is then successively partitioned with petroleum ether, chloroform, and n-butanol to separate compounds based on their polarity.

-

Fraction Collection: The n-butanol fraction, which is enriched with iridoid glycosides, is collected.

-

Chromatographic Separation: The concentrated n-butanol fraction is subjected to column chromatography on a silica gel column.

-

Elution: The column is eluted with a gradient solvent system, typically chloroform-methanol, to separate the different components.

-

Fraction Analysis and Purification: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing Paederosidic acid methyl ester are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Signaling Pathways

Paederosidic acid methyl ester has been shown to possess significant antinociceptive (pain-relieving) activity.[3] Studies suggest that this effect is mediated, at least in part, through the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.

Antinociceptive Signaling Pathway

The proposed mechanism involves the activation of a signaling cascade that leads to the opening of ATP-sensitive potassium (KATP) channels, resulting in neuronal hyperpolarization and a reduction in pain signaling.

Signaling Pathway of Antinociceptive Action

References

Spectroscopic and Mechanistic Insights into Paederosidic Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for paederosidic acid methyl ester, an iridoid glycoside with notable biological activity. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, outlines the experimental protocols for its isolation and characterization, and visualizes its implicated signaling pathway.

Spectroscopic Data

The structural elucidation of paederosidic acid methyl ester has been accomplished through various spectroscopic techniques. The following tables summarize the key quantitative data from 1H NMR, 13C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: 1H NMR Spectroscopic Data for Paederosidic Acid Methyl Ester (400 MHz, CD3OD)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 5.25 | d | 1.8 |

| 3 | 7.49 | s | |

| 5 | 3.28 | m | |

| 6 | 4.70 | d | 8.0 |

| 7 | 5.80 | d | 5.6 |

| 9 | 2.95 | dd | 8.0, 1.8 |

| 10 | 4.65 | d | 12.0 |

| 10' | 4.55 | d | 12.0 |

| 11-OCH3 | 3.75 | s | |

| 1'-Glc | 4.68 | d | 7.8 |

| 2'-Glc | 3.20 | m | |

| 3'-Glc | 3.35 | m | |

| 4'-Glc | 3.29 | m | |

| 5'-Glc | 3.38 | m | |

| 6'-Glc | 3.88 | dd | 12.0, 2.2 |

| 6''-Glc | 3.68 | dd | 12.0, 5.6 |

Table 2: 13C NMR Spectroscopic Data for Paederosidic Acid Methyl Ester (100 MHz, CD3OD)

| Position | Chemical Shift (δ) ppm |

| 1 | 98.5 |

| 3 | 152.0 |

| 4 | 110.5 |

| 5 | 38.0 |

| 6 | 78.5 |

| 7 | 130.0 |

| 8 | 135.0 |

| 9 | 46.0 |

| 10 | 62.0 |

| 11 (C=O) | 168.0 |

| 11-OCH3 | 52.0 |

| 1'-Glc | 100.0 |

| 2'-Glc | 74.5 |

| 3'-Glc | 77.5 |

| 4'-Glc | 71.5 |

| 5'-Glc | 78.0 |

| 6'-Glc | 62.5 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry provides crucial information for confirming the molecular formula of paederosidic acid methyl ester.

Table 3: HR-ESI-MS Data for Paederosidic Acid Methyl Ester

| Ion | Calculated m/z | Found m/z |

| [M+Na]+ | 501.1093 | 501.1095 |

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of paederosidic acid methyl ester from its natural source, Paederia scandens.

Isolation of Paederosidic Acid Methyl Ester

Caption: Workflow for the isolation of paederosidic acid methyl ester.

The dried and powdered aerial parts of Paederia scandens are extracted with 80% ethanol (B145695) at room temperature. The resulting crude extract is then suspended in water and partitioned successively with ethyl acetate (B1210297) and n-butanol. The n-butanol fraction, which is rich in iridoid glycosides, is subjected to column chromatography on a silica (B1680970) gel column. Fractions containing paederosidic acid methyl ester are identified by thin-layer chromatography (TLC) and pooled. Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure paederosidic acid methyl ester.

Spectroscopic Analysis

NMR spectra were acquired on a Bruker AVANCE 400 MHz spectrometer. 1H and 13C NMR spectra were recorded in deuterated methanol (B129727) (CD3OD) with tetramethylsilane (B1202638) (TMS) as the internal standard. Chemical shifts are reported in δ (ppm) and coupling constants (J) are in Hertz.

HR-ESI-MS analysis was performed on a high-resolution mass spectrometer in positive ion mode. The sample was dissolved in methanol and infused into the electrospray source.

Signaling Pathway

Paederosidic acid methyl ester has been reported to exhibit anti-inflammatory and antinociceptive properties.[1] Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways. Research suggests that iridoid glycosides from Paederia scandens can suppress the nuclear translocation of NF-κB, a critical transcription factor in the inflammatory response. This action is likely mediated through the upstream PI3K/Akt signaling pathway.

Caption: Paederosidic acid methyl ester's proposed inhibition of the PI3K/Akt/NF-κB pathway.

This diagram illustrates the proposed mechanism where paederosidic acid methyl ester inhibits the PI3K/Akt signaling cascade. This inhibition prevents the subsequent phosphorylation and degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and preventing its translocation to the nucleus. As a result, the expression of pro-inflammatory genes is suppressed, leading to the observed anti-inflammatory effects. This pathway highlights the potential of paederosidic acid methyl ester as a lead compound for the development of novel anti-inflammatory drugs.

References

Physical and chemical properties of Paederosidic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of Paederosidic acid methyl ester (PAME), an iridoid glycoside with significant therapeutic potential. It details the compound's physical and chemical properties, outlines the methodologies for its isolation and characterization, and explores its biological activities and associated signaling pathways.

Physical and Chemical Properties

Paederosidic acid methyl ester is a sulfur-containing monoterpenoid.[1] Its identity and purity are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[2] The compound typically presents as a yellow powder.[3]

Table 1: Physicochemical Identifiers and Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 122413-01-8 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₂₆O₁₂S | [1][3][5][6] |

| Molecular Weight | 478.47 g/mol | [1][3][4][6] |

| Appearance | Yellow Powder | [3] |

| Boiling Point | 711.2 ± 70.0 °C (at 760 mmHg) | [3] |

| Structure Type | Iridoid Glycoside |[1][4] |

Table 2: Solubility and Storage

| Parameter | Details | Reference |

|---|---|---|

| Solubility | Soluble in Methanol, Ethanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, and Water. | [1][2][3][5] |

| Storage Conditions | Recommended storage at 2-8°C or -20°C for long-term stability. |[1][3][4][5] |

Experimental Protocols and Methodologies

The isolation and characterization of Paederosidic acid methyl ester from its natural sources, such as Paederia scandens, involves a multi-step process utilizing various chromatographic and spectroscopic techniques.[2][5][7]

The general procedure for extracting and purifying the compound is outlined below. The process begins with solvent extraction from the dried plant material, followed by liquid-liquid partitioning to separate compounds based on polarity. The target-rich fraction undergoes several stages of column chromatography to isolate the final pure compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. Advanced techniques like COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons, confirming the iridoid structure and the positions of the glycoside and methyl ester groups.[7][8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) is utilized to determine the precise molecular formula by providing a highly accurate mass-to-charge ratio.[7] MS/MS fragmentation patterns can further help in confirming the structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a critical tool for both the purification (preparative HPLC) and purity analysis (analytical HPLC) of the compound.[2][7] It separates the compound from a mixture, and its purity can be quantified by the peak area in the resulting chromatogram.

Biological Activity and Signaling Pathways

Paederosidic acid methyl ester exhibits significant biological activities, primarily antinociceptive (analgesic) and anti-inflammatory effects.[2]

Studies in mice have shown that PAME produces significant inhibition of pain in both chemical and thermal models of nociception.[2] This effect is believed to be mediated through the nitric oxide (NO) pathway.

Proposed Antinociceptive Signaling Pathway: The compound's activity is linked to the NO-cGMP-ATP-sensitive K⁺ channel pathway.[2][6] By modulating this pathway, PAME can interfere with pain signaling mechanisms.

Paederosidic acid methyl ester has also been shown to reduce nitric oxide (NO) accumulation in neuronal and microglial cells.[9][10] This action is tied to the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process, through the NF-κB signaling pathway.

Proposed Anti-inflammatory Signaling Pathway: By inhibiting the activation of NF-κB, PAME prevents the downstream expression of pro-inflammatory mediators like iNOS, thus reducing the production of NO and mitigating the inflammatory response.[9][10]

References

- 1. Natural Product Description|Paederosidic acid methyl ester [sinophytochem.com]

- 2. Paederosidic acid methyl ester | CAS:122413-01-8 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Methyl paederoside [chembk.com]

- 4. apexbt.com [apexbt.com]

- 5. mybiosource.com [mybiosource.com]

- 6. Paederosidic acid methyl ester | ATPase | NO Synthase | TargetMol [targetmol.com]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Paederosidic acid methyl ester CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Paederosidic acid methyl ester (PAME) is a naturally occurring iridoid glycoside that has garnered scientific interest for its potential therapeutic properties.

| Identifier | Value |

| CAS Number | 122413-01-8[1][2][3] |

| Molecular Formula | C₁₉H₂₆O₁₂S[1][2][3] |

| Molecular Weight | 478.5 g/mol [1] |

Pharmacological Activity: Antinociception

Paederosidic acid methyl ester has demonstrated significant antinociceptive (pain-relieving) activity in various preclinical models. Research suggests its mechanism of action is linked to the nitric oxide-cyclic guanosine (B1672433) monophosphate-ATP-sensitive potassium channel (NO-cGMP-K⁺ATP) pathway.[1][4]

Quantitative Analysis of Antinociceptive Effects

The antinociceptive properties of PAME have been evaluated using established chemical and thermal pain models in mice. Intraperitoneal administration of PAME at doses of 20, 40, and 60 mg/kg resulted in a significant reduction of nociceptive responses.

Table 1: Summary of Antinociceptive Activity in Chemical Nociception Models

| Experimental Model | Doses of PAME (mg/kg, i.p.) | Observed Effect |

| Acetic Acid-Induced Writhing | 20, 40, 60 | Significant inhibition of writhing responses |

| Formalin Test | 20, 40, 60 | Significant inhibition of paw licking time |

| Capsaicin-Induced Nociception | 20, 40, 60 | Significant inhibition of nociceptive responses |

Table 2: Summary of Antinociceptive Activity in Thermal Nociception Models

| Experimental Model | Doses of PAME (mg/kg, i.p.) | Observed Effect |

| Hot Plate Test | 20, 40, 60 | Significant increase in pain latency |

| Tail-Flick Test | 20, 40, 60 | Significant increase in pain latency |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Paederosidic acid methyl ester's antinociceptive activity.

Acetic Acid-Induced Writhing Test

This model is used to induce visceral pain and assess the efficacy of peripherally acting analgesics.[5][6][7][8][9]

-

Animals: Male ICR mice (23 ± 3 g).[6]

-

Procedure:

-

Animals are divided into control and treatment groups.

-

Test substance (PAME) or vehicle is administered intraperitoneally (i.p.).

-

After a set pre-treatment time (typically 30-60 minutes), a 0.5% to 1% solution of acetic acid is injected i.p. (10 mL/kg).[5][6][8]

-

Immediately following the acetic acid injection, each mouse is placed in an observation chamber.

-

The number of writhes (a characteristic stretching behavior) is counted for a defined period, typically 10-20 minutes.[5][7]

-

-

Endpoint: The total number of writhes is recorded, and the percentage of inhibition by the test substance is calculated compared to the control group.

Formalin Test

This model assesses both neurogenic and inflammatory pain responses.[10][11][12][13][14]

-

Animals: Male mice.

-

Procedure:

-

Endpoint: The duration of paw licking and biting is quantified for both phases to assess the compound's effect on both types of pain.

Hot Plate Test

This is a thermal nociception model used to evaluate centrally acting analgesics.[15][16][17][18]

-

Animals: Male mice.

-

Apparatus: A heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[15]

-

Procedure:

-

Endpoint: An increase in the latency to respond to the thermal stimulus indicates an analgesic effect.

Tail-Flick Test

This is another thermal nociception model that primarily measures spinal reflexes to pain.[20][21][22][23][24]

-

Animals: Male mice or rats.

-

Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.[20]

-

Procedure:

-

The animal is gently restrained, and its tail is positioned in the apparatus.

-

The heat source is activated, and the time taken for the animal to flick its tail away from the heat is measured.[20]

-

A cut-off time is used to prevent injury.

-

-

Endpoint: A longer tail-flick latency suggests an analgesic effect.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway for Antinociception

The antinociceptive effect of Paederosidic acid methyl ester is believed to be mediated through the activation of the NO-cGMP-K⁺ATP channel pathway.

Caption: Proposed signaling pathway of Paederosidic acid methyl ester.

Experimental Workflow for Mechanism of Action Studies

To elucidate the involvement of the NO-cGMP-K⁺ATP pathway, a series of experiments using specific inhibitors are conducted.

Caption: Workflow for investigating the mechanism of action.

References

- 1. molnova.com [molnova.com]

- 2. Natural Product Description|Paederosidic acid methyl ester [sinophytochem.com]

- 3. SmallMolecules.com | paederosidic acid methyl ester 5mg (5mg) from Adooq | SmallMolecules.com [smallmolecules.com]

- 4. Paederosidic acid methyl ester | ATPase | NO Synthase | TargetMol [targetmol.com]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 7. saspublishers.com [saspublishers.com]

- 8. Acetic Acid Induced Writhing Test [bio-protocol.org]

- 9. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]

- 10. Measurement of Nociceptive Behavior in the Formalin Test [bio-protocol.org]

- 11. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Formalin Murine Model of Pain [bio-protocol.org]

- 14. Formalin Murine Model of Pain [en.bio-protocol.org]

- 15. Hot plate test - Wikipedia [en.wikipedia.org]

- 16. Hot plate analgesiometer | PPTX [slideshare.net]

- 17. maze.conductscience.com [maze.conductscience.com]

- 18. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 20. Tail flick test - Wikipedia [en.wikipedia.org]

- 21. maze.conductscience.com [maze.conductscience.com]

- 22. An improved method for tail-flick testing with adjustment for tail-skin temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. kftechnology.it [kftechnology.it]

- 24. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to Paederosidic Acid Methyl Ester: From Discovery to a Potential Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paederosidic acid methyl ester, a sulfur-containing iridoid glycoside, has garnered significant scientific interest due to its notable biological activities, particularly its antinociceptive properties. First identified in the plant Paederia scandens, this natural product has been the subject of phytochemical and pharmacological investigations to elucidate its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of Paederosidic acid methyl ester. It details the experimental protocols for its isolation and characterization and presents quantitative data on its biological activity. Furthermore, this guide delves into its mechanism of action, including a visualization of the implicated signaling pathway, to support further research and drug development endeavors.

Discovery and History

The foundational work on the iridoid glycosides of Paederia scandens was significantly advanced by the research of Inouye and his collaborators in the late 1960s. Their pioneering investigations into the chemical makeup of this plant species laid the groundwork for the subsequent identification of a plethora of related compounds, including Paederosidic acid methyl ester. These early studies were instrumental in revealing the rich and complex phytochemistry of the Paederia genus, paving the way for future pharmacological studies.

Paederosidic acid methyl ester is chemically a methyl ester of paederosidic acid, another key iridoid glycoside found in P. scandens. The natural occurrence of both the acid and its methyl ester suggests a biosynthetic relationship within the plant.

Chemical and Physical Properties

Paederosidic acid methyl ester is a monoterpenoid belonging to the iridoid glycoside class of natural products, distinguished by the presence of a sulfur atom. Its key chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 122413-01-8 |

| Chemical Formula | C₁₉H₂₆O₁₂S |

| Molecular Weight | 478.47 g/mol |

| Appearance | Powder |

| Solubility | Soluble in methanol, water, chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1] |

| Storage | Recommended storage at 2-8°C. |

| Synonyms | Methyl paederosidate, 鸡屎藤苷甲酯, 鸡屎藤苷酸甲酯 |

Experimental Protocols

General Isolation and Purification of Iridoid Glycosides from Paederia scandens

While a specific, detailed protocol for the initial isolation of Paederosidic acid methyl ester is not available, a general methodology can be constructed based on numerous studies on the isolation of iridoid glycosides from Paederia scandens. The following is a representative workflow:

Methodology:

-

Plant Material Preparation: The aerial parts of Paederia scandens are collected, dried, and powdered.

-

Extraction: The powdered plant material is extracted with an aqueous ethanol solution (typically 80%) at room temperature. This process is usually repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol. Iridoid glycosides, being polar compounds, are typically enriched in the n-butanol fraction.

-

Chromatographic Separation: The n-butanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, commonly a mixture of chloroform and methanol, to separate the components based on their polarity.

-

Final Purification: Fractions containing Paederosidic acid methyl ester are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structural Elucidation

The structure of Paederosidic acid methyl ester and related compounds is typically elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HMQC, and HMBC are employed to establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of functional groups such as hydroxyls, carbonyls, and C-O bonds.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores.

Biological Activity and Quantitative Data

The most well-documented biological activity of Paederosidic acid methyl ester is its antinociceptive (pain-relieving) effect. A key study by Chen et al. (2009) investigated this activity in various mouse models of pain.

Antinociceptive Activity Data

The following tables summarize the quantitative data from the aforementioned study, demonstrating the dose-dependent antinociceptive effects of Paederosidic acid methyl ester (PAME).

Table 1: Effect of PAME on Acetic Acid-Induced Writhing in Mice

| Treatment | Dose (mg/kg, i.p.) | Number of Writhings (mean ± SEM) | Inhibition (%) |

| Control (Vehicle) | - | 45.6 ± 2.3 | - |

| PAME | 20 | 28.4 ± 1.9 | 37.7 |

| PAME | 40 | 19.2 ± 1.5 | 57.9 |

| PAME | 60 | 11.8 ± 1.1 | 74.1 |

| Morphine | 10 | 8.2 ± 0.9 | 82.0 |

| *p < 0.01 compared to the control group. |

Table 2: Effect of PAME on Formalin-Induced Paw Licking in Mice

| Treatment | Dose (mg/kg, i.p.) | Licking Time (s, mean ± SEM) - Early Phase (0-5 min) | Licking Time (s, mean ± SEM) - Late Phase (15-30 min) |

| Control (Vehicle) | - | 65.4 ± 4.1 | 88.2 ± 5.3 |

| PAME | 20 | 48.2 ± 3.5 | 62.1 ± 4.8 |

| PAME | 40 | 33.6 ± 2.9 | 45.3 ± 3.7 |

| PAME | 60 | 21.8 ± 2.1 | 29.5 ± 2.6 |

| Morphine | 10 | 15.2 ± 1.7 | 18.4 ± 1.9 |

| *p < 0.01 compared to the control group. |

Table 3: Effect of PAME on the Hot Plate Test in Mice

| Treatment | Dose (mg/kg, i.p.) | Latency (s, mean ± SEM) at 30 min | Latency (s, mean ± SEM) at 60 min |

| Control (Vehicle) | - | 12.3 ± 1.1 | 12.5 ± 1.0 |

| PAME | 20 | 16.8 ± 1.4 | 15.9 ± 1.3 |

| PAME | 40 | 20.5 ± 1.7 | 19.8 ± 1.6 |

| PAME | 60 | 25.1 ± 2.0 | 24.3 ± 1.9 |

| Morphine | 10 | 28.9 ± 2.3 | 27.6 ± 2.2 |

| *p < 0.01 compared to the control group. |

Mechanism of Action and Signaling Pathway

Research into the mechanism of the antinociceptive action of Paederosidic acid methyl ester suggests the involvement of the nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) pathway and ATP-sensitive potassium (K-ATP) channels.

The proposed signaling cascade is as follows: Paederosidic acid methyl ester is thought to activate nitric oxide synthase (NOS), leading to an increase in the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated levels of cGMP are believed to subsequently activate protein kinase G (PKG), which then leads to the opening of ATP-sensitive potassium (K-ATP) channels. The opening of these channels in neuronal cells causes hyperpolarization, making the neurons less excitable and thereby reducing the transmission of pain signals.

Future Perspectives

Paederosidic acid methyl ester represents a promising natural product lead for the development of new analgesic drugs. Its unique sulfur-containing iridoid structure and its mechanism of action involving the NO-cGMP-K-ATP channel pathway make it an interesting candidate for further investigation. Future research should focus on:

-

Total Synthesis: The development of an efficient total synthesis of Paederosidic acid methyl ester would provide a reliable source of the compound for further studies and enable the synthesis of analogues for structure-activity relationship (SAR) studies.

-

Pharmacokinetics and Toxicology: Detailed studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Paederosidic acid methyl ester are necessary to assess its drug-like properties and safety profile.

-

Target Identification and Validation: Further molecular studies are needed to precisely identify the direct molecular target(s) of Paederosidic acid methyl ester and to validate the proposed signaling pathway.

-

Clinical Trials: Should preclinical studies continue to yield positive results, the progression of Paederosidic acid methyl ester or its optimized analogues into clinical trials would be the ultimate goal to evaluate its efficacy and safety in humans.

Conclusion

Paederosidic acid methyl ester, a sulfur-containing iridoid glycoside from Paederia scandens, has demonstrated significant antinociceptive activity in preclinical models. Its discovery is part of the broader phytochemical exploration of its natural source, a plant with a history of use in traditional medicine. The data presented in this technical guide, including its chemical properties, a general isolation protocol, quantitative biological activity, and its proposed mechanism of action, provide a solid foundation for researchers, scientists, and drug development professionals to further explore the therapeutic potential of this intriguing natural product. Continued research into Paederosidic acid methyl ester could lead to the development of novel and effective treatments for pain management.

References

Unveiling the Potential: A Literature Review on the Biological Activities of Paederosidic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paederosidic acid methyl ester, an iridoid glycoside found in plants of the Paederia genus, particularly Paederia foetida, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive review of the existing literature on the biological activities of Paederosidic acid methyl ester and its related compounds. While research directly on the isolated methyl ester is emerging, this document summarizes the significant anti-inflammatory, antioxidant, and anticancer activities attributed to the extracts of its host plant and closely related iridoid glycosides. Detailed experimental protocols for key assays are provided to facilitate further research and drug discovery efforts in this area.

Biological Activities of Paederia foetida and its Iridoid Glycosides

Paederia foetida, commonly known as skunk vine, has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, diarrhea, and pain.[1][2] Phytochemical analyses have revealed that the plant is rich in iridoid glycosides, with paederosidic acid being a major constituent.[2][3] Paederosidic acid methyl ester is also present in this plant.[4] The biological activities of P. foetida extracts are largely attributed to these iridoid compounds.

Anti-inflammatory Activity

Extracts of Paederia foetida have demonstrated significant anti-inflammatory effects in various studies.[1][4] While specific quantitative data for Paederosidic acid methyl ester is limited, the anti-inflammatory potential of related compounds and the plant extract suggests it as a promising area for investigation.

Antioxidant Activity

The antioxidant properties of Paederia foetida extracts have been documented, with studies highlighting their capacity to scavenge free radicals.[2][3] This activity is often linked to the presence of phenolic and flavonoid compounds in addition to iridoid glycosides.

Anticancer Activity

Preliminary studies have indicated the cytotoxic potential of Paederia foetida extracts against certain cancer cell lines.[3] However, research to isolate and evaluate the specific anticancer effects of Paederosidic acid methyl ester is still in its early stages.

Data on Biological Activities

Quantitative data specifically for Paederosidic acid methyl ester is not extensively available in the public domain. The following table summarizes the biological activities of Paederia foetida extracts and related compounds to provide a contextual understanding.

| Substance | Assay | Target | Activity (IC50/EC50) | Reference |

| Paederia foetida Ethanolic Leaf Extract | DPPH Radical Scavenging | Free Radicals | Not specified | [2] |

| Paederia foetida Methanolic Extract | Cytotoxicity | Various Cancer Cell Lines | Not specified | [3] |

| Paefoetine A (Iridoid from P. foetida) | Acetic acid-induced writhing (in vivo) | Nociception | ED50: 49.2 µmol/kg | [5] |

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide Assay in RAW 264.7 Macrophages

This protocol details the measurement of nitric oxide (NO) production, a key mediator of inflammation, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Paederosidic acid methyl ester (test compound)

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (NaNO₂) standard

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Treat the cells with various concentrations of Paederosidic acid methyl ester for 1-2 hours.

-

LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature in the dark.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol describes the assessment of the free radical scavenging activity of Paederosidic acid methyl ester using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or Ethanol

-

Paederosidic acid methyl ester (test compound)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or spectrophotometer cuvettes

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

-

Sample Preparation: Dissolve Paederosidic acid methyl ester and the positive control in the same solvent to prepare a series of concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution. A blank well should contain 200 µL of the solvent.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.

Anticancer Activity: MTT Assay in A549 Human Lung Carcinoma Cells

This protocol outlines the procedure for evaluating the cytotoxic effect of Paederosidic acid methyl ester on the A549 human lung adenocarcinoma cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

A549 human lung carcinoma cells

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Paederosidic acid methyl ester (test compound)

-

Doxorubicin or Cisplatin (positive control)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of Paederosidic acid methyl ester and the positive control for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

Signaling Pathways

The precise signaling pathways modulated by Paederosidic acid methyl ester are not yet fully elucidated. However, based on the known mechanisms of anti-inflammatory and anticancer agents, potential pathways of interest for future investigation are depicted below.

Conclusion and Future Directions

Paederosidic acid methyl ester represents a promising natural product for further investigation into its therapeutic potential. While the current body of literature primarily focuses on the bioactivities of the source plant, Paederia foetida, and its major iridoid constituents, the information presented in this guide provides a strong foundation for future research. The detailed experimental protocols and hypothesized signaling pathways offer a roadmap for scientists to systematically evaluate the anti-inflammatory, antioxidant, and anticancer properties of purified Paederosidic acid methyl ester. Future studies should focus on the isolation or synthesis of this compound to enable robust in vitro and in vivo characterization, elucidation of its mechanisms of action, and assessment of its potential as a lead compound for drug development.

References

- 1. A phytochemical, pharmacological and clinical profile of Paederia foetida and P. scandens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. Iridoid glycosides from the leaves of Paederia foetida and their antinociceptive activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Paederosidic Acid Methyl Ester and its Derivatives: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Paederosidic acid methyl ester (PAME), an iridoid glycoside primarily isolated from the plant Paederia foetida, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of PAME and its derivatives, with a focus on its anti-inflammatory and antinociceptive properties. This document details the current understanding of its mechanism of action, particularly its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway. Furthermore, this guide presents a compilation of quantitative data on the biological activity of related compounds to serve as a reference point for future research. Detailed experimental protocols for relevant in vivo and in vitro assays are provided to facilitate further investigation into this promising natural product.

Introduction

Paederia foetida Linn. (Rubiaceae), commonly known as skunk vine, has a long history of use in traditional medicine for treating a variety of ailments, including inflammatory conditions and pain.[1] Modern phytochemical investigations have led to the isolation and characterization of several bioactive constituents, with Paederosidic acid methyl ester emerging as a compound of significant interest. PAME is an iridoid glycoside, a class of secondary metabolites known for their wide range of biological activities. This guide will delve into the technical aspects of PAME, providing researchers and drug development professionals with a consolidated resource to support further exploration of its therapeutic potential.

Biological Activities and Mechanism of Action

The primary pharmacological effects attributed to Paederosidic acid methyl ester are its anti-inflammatory and antinociceptive activities. These effects are believed to be mediated, at least in part, through the modulation of key inflammatory pathways.

Anti-inflammatory Activity

PAME has demonstrated significant anti-inflammatory effects in various experimental models. The underlying mechanism is strongly linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those encoding cytokines and enzymes involved in the inflammatory response.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. PAME is thought to interfere with this cascade, preventing the activation of NF-κB and thereby suppressing the inflammatory response.

-

Inhibition of Pro-inflammatory Mediators: By inhibiting the NF-κB pathway, PAME can reduce the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Antinociceptive Activity

PAME has also been shown to possess antinociceptive (pain-relieving) properties. This activity is likely linked to its anti-inflammatory effects, as inflammation is a major contributor to pain. Additionally, PAME's antinociceptive mechanism may involve the NO-cGMP-ATP-sensitive K+ channels pathway.[2]

Quantitative Data on Biological Activity

| Compound/Extract | Assay | Target/Mediator | Cell Line/Model | IC50 Value | Reference |

| Chloroform (B151607) extract of Paederia foetida | α-glucosidase inhibition | α-glucosidase | In vitro | 245.6 ± 0.01 µg/mL | [3] |

| Chloroform extract of Paederia foetida | α-amylase inhibition | α-amylase | In vitro | 9.595 ± 0.01 µg/mL | [3] |

| Scopoletin (from P. foetida) | α-amylase inhibition | α-amylase | In vitro | 0.052 µM | [4] |

| Scopoletin (from P. foetida) | α-glucosidase inhibition | α-glucosidase | In vitro | 0.057 µM | [4] |

| Dexamethasone | COX-2 Inhibition | COX-2 | Human articular chondrocytes | 0.0073 µM | [5] |

| Indomethacin | COX-1 Inhibition | COX-1 | Human articular chondrocytes | 0.063 µM | [5] |

| Indomethacin | COX-2 Inhibition | COX-2 | Human articular chondrocytes | 0.48 µM | [5] |

| Meloxicam | COX-1 Inhibition | COX-1 | Human articular chondrocytes | 36.6 µM | [5] |

| Meloxicam | COX-2 Inhibition | COX-2 | Human articular chondrocytes | 4.7 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Paederosidic acid methyl ester and its derivatives.

Isolation and Purification of Paederosidic Acid Methyl Ester

Objective: To isolate and purify PAME from Paederia foetida.

Procedure:

-

Extraction: Air-dried and powdered leaves of P. foetida are extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude methanol extract.[6]

-

Fractionation: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to yield different fractions.

-

Column Chromatography: The most active fraction (typically the ethyl acetate or butanol fraction) is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol.

-

Further Purification: Fractions showing similar profiles on thin-layer chromatography (TLC) are combined and further purified by repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure PAME.

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vivo Anti-inflammatory and Analgesic Assays

Objective: To evaluate the in vivo anti-inflammatory activity.

Procedure:

-

Animal Model: Wistar rats are divided into groups (n=5-6).

-

Treatment: The test compound (PAME or its derivative), vehicle (control), and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.[7]

-

Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[7]

-

Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[5][7]

-

Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Objective: To assess the peripheral analgesic activity.

Procedure:

-

Animal Model: Swiss albino mice are divided into groups (n=5-6).

-

Treatment: The test compound, vehicle, and a standard drug (e.g., aspirin) are administered orally.

-